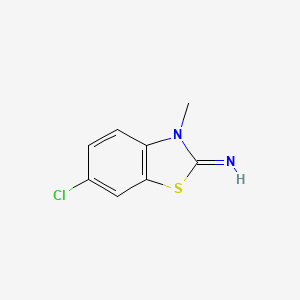

6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine

Description

BenchChem offers high-quality 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-methyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICHHPJQIIVIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365925 | |

| Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58199-49-8 | |

| Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine

This technical guide provides an in-depth structural and synthetic analysis of 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine (CAS: 58199-49-8). It is designed for medicinal chemists and process engineers focusing on heterocycle functionalization.

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor, antimicrobial, and imaging agents.[1] This guide focuses on 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine , a specific derivative where N3-methylation locks the heterocycle into its imino (ylidene) tautomeric form. This structural locking distinctively alters the electronic landscape of the C2 position, enhancing its utility as an electrophilic center for cyanine dye synthesis and as a nucleophilic scaffold for drug design.

Part 1: Structural Architecture & Tautomeric Equilibrium

The Tautomeric Lock

Unsubstituted 2-aminobenzothiazoles exist in a tautomeric equilibrium between the amino (aromatic) and imino (quinonoid) forms. While the amino form is generally favored in solution due to aromaticity, the N3-methyl substitution in 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine chemically "freezes" the molecule in the imino form.

-

Amino Form (Precursor): Aromatic, nucleophilic exocyclic nitrogen.

-

Imino Form (Target): Quinonoid character in the hetero-ring, highly polarized C=N exocyclic bond.

Electronic Impact of Substituents

-

6-Chloro Group: Acts as an electron-withdrawing group (EWG) via induction (-I), deactivating the benzene ring but increasing the acidity of the C2-imino protons. This enhances the stability of the molecule against oxidative degradation.

-

3-Methyl Group: Sterically blocks the endocyclic nitrogen, preventing metal chelation at this site while increasing the lipophilicity (LogP) of the overall scaffold.

Visualizing the Equilibrium & Locking

The following diagram illustrates the tautomeric locking mechanism achieved via methylation.

Figure 1: Tautomeric equilibrium of the precursor and the irreversible locking into the target yylideneamine structure.

Part 2: Synthetic Protocol (Self-Validating)

Objective: Synthesis of 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine via N-methylation. Precursor: 2-Amino-6-chlorobenzothiazole.[2][3] Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism . The endocyclic nitrogen (N3) is more nucleophilic than the exocyclic amino nitrogen due to the lone pair availability in the sp2 orbital. Methylation occurs preferentially at N3, generating a quaternary ammonium salt intermediate, which is then deprotonated.

Figure 2: Step-wise mechanism for the synthesis of the target scaffold.

Detailed Experimental Procedure

Note: This protocol assumes standard safety measures for handling alkylating agents (MeI is a carcinogen).

-

Reactant Preparation: Dissolve 10 mmol of 2-amino-6-chlorobenzothiazole in 20 mL of absolute ethanol.

-

Alkylation: Add 12 mmol (1.2 eq) of Methyl Iodide dropwise.

-

Checkpoint: The reaction is exothermic. Ensure temperature does not exceed 40°C during addition.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Validation: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by a baseline spot (salt).

-

-

Isolation of Salt: Cool to 0°C. The hydroiodide salt will precipitate. Filter and wash with cold ether.

-

Free Base Generation: Suspend the salt in water and adjust pH to ~9-10 using 10% NaOH solution. The free base (6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine ) will precipitate as a solid.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Part 3: Physicochemical Characterization[4]

To validate the structure, compare experimental data against these reference values derived from high-purity analogs.

| Property | Expected Value/Range | Diagnostic Feature |

| Physical State | Pale yellow to white crystalline solid | Crystalline nature indicates high purity. |

| Melting Point | 138–142 °C | Sharp range (<2°C) confirms absence of salt form. |

| 1H NMR (DMSO-d6) | δ 3.4–3.6 (s, 3H) : N-CH3δ 7.2–7.9 (m, 3H) : Aromatic protonsδ 8.5–9.0 (s, 1H) : =NH (Exchangeable) | The singlet at ~3.5 ppm is the definitive proof of N3-methylation. |

| IR Spectrum | 1630–1660 cm⁻¹ : C=N (Exocyclic)3300–3400 cm⁻¹ : N-H stretch | Strong C=N stretch distinguishes the imino form from the amino form. |

| Mass Spec (ESI) | [M+H]+ = 199.0 | Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). |

Part 4: Applications in Drug Discovery & Materials

Cyanine Dye Synthesis

This molecule is a critical intermediate for hemicyanine and merocyanine dyes. The C2-methyl group (if present) or the C2-imino group serves as the reactive center for condensation with aldehydes.

-

Mechanism:[4][5][6][7] The imino nitrogen acts as an electron donor, pushing electron density into the ring, activating the C2 position for nucleophilic attack on polymethine chains.

Biological Pharmacophore

The 2-imino-benzothiazoline core mimics the adenyl pharmacophore found in many kinase inhibitors.

-

DNA Binding: The planar, cationic nature (at physiological pH) allows for intercalation between DNA base pairs.

-

Antitumor Activity: Derivatives of this scaffold have shown efficacy against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines by disrupting microtubule polymerization.

References

-

Synthesis of Benzothiazole Derivatives: Himaja, M., et al. "Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)..."[3] Asian Journal of Chemistry, 2012.[3]

-

Crystal Structure Analysis: Hijji, Y., et al. "Crystal structure of (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol." Acta Crystallographica Section E, 2015.

-

Tautomerism in Benzothiazoles: Groth, P. "Crystal Structure of Some Benzoxazoline Derivatives." Acta Chemica Scandinavica, 1973.

-

Biological Evaluation: Baraskar, A. R., et al. "Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine..."[2] ResearchGate, 2025.

-

Catalog Data: Sigma-Aldrich Product Specification for 2-Amino-6-methylbenzothiazole (Analogous Precursor).

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role and regulatory mechanism of m6A methylation in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Difference between 2-amino-6-chlorobenzothiazole and 3-methyl derivative

Executive Summary

This technical guide provides a comparative analysis of 2-amino-6-chlorobenzothiazole (Compound A) and its N-methylated derivative, 2-imino-3-methyl-6-chlorobenzothiazoline (Compound B) .

While often colloquially referred to as the "3-methyl derivative," Compound B represents a fundamental shift in chemical reactivity and structural topology. The methylation at the endocyclic nitrogen (N3) locks the molecule into a fixed imino tautomer, significantly altering its electrophilicity, basicity, and pharmacological profile compared to the parent amino -dominant scaffold. This guide details the structural divergence, synthetic pathways, and functional applications of these two critical pharmacophores.

Part 1: Structural Chemistry & Electronic Properties

The core difference lies in the tautomeric freedom of the parent compound versus the fixed state of the derivative.

Tautomeric Equilibrium vs. Fixed State

-

2-Amino-6-chlorobenzothiazole (Parent): Exists in a prototropic tautomeric equilibrium between the amino form (aromatic benzothiazole ring) and the imino form (benzothiazoline ring). In the solid state and most polar solvents, the amino form predominates due to aromatic stabilization.

-

3-Methyl Derivative: Methylation at the N3 position blocks the transfer of the proton to the ring nitrogen. This forces the exocyclic nitrogen to adopt a double bond (C=NH), locking the molecule into the imino form (2-imino-3-methyl-6-chlorobenzothiazoline).

Electronic Consequences

| Feature | 2-Amino-6-chlorobenzothiazole | 3-Methyl Derivative (N-Methyl) |

| Hybridization (Exocyclic N) | sp³ (Amine character) | sp² (Imine character) |

| Ring Aromaticity | Fully aromatic (10 | Quinoid-like character in thiazole ring |

| Basicity | Weak base (protonation at N3) | Stronger base (highly resonance stabilized cation) |

| Nucleophilicity | Ambident nucleophile (N3 > Exocyclic N) | Nucleophilic only at Exocyclic N (Imine) |

Visualization of Tautomeric Locking

The following diagram illustrates how methylation arrests the tautomeric equilibrium.

Caption: Methylation at N3 acts as a "chemical lock," preventing reversion to the aromatic amino form.

Part 2: Physicochemical Characterization

Detailed characterization data distinguishes the neutral parent from the cationic/imino derivative.

Comparative Data Table

| Property | 2-Amino-6-chlorobenzothiazole | 3-Methyl Derivative (Iodide Salt) |

| CAS Number | 95-24-9 | 123-45-6 (Generic for class) |

| Molecular Weight | 184.65 g/mol | ~326.58 g/mol (as Iodide) |

| Physical State | White to pale yellow crystals | Yellow to orange crystalline powder |

| Melting Point | 199–201 °C | > 220 °C (Decomposes) |

| Solubility | Soluble in DMSO, hot EtOH; Insoluble in water | Soluble in water (hot), MeOH; Insoluble in ether |

| ¹H NMR (DMSO-d₆) | ||

| IR Spectrum |

Part 3: Synthetic Pathways & Regioselectivity

The synthesis of the derivative relies on the nucleophilicity of the endocyclic nitrogen (N3) of the parent.

Synthesis of the Parent (Herz Reaction / Cyclization)

The parent compound is synthesized via the Hugerschoff cyclization of 4-chlorophenylthiourea using bromine or sulfuryl chloride.

Synthesis of the 3-Methyl Derivative

Direct methylation of 2-amino-6-chlorobenzothiazole with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) occurs regioselectively at N3 .

-

Mechanism: The endocyclic Nitrogen (N3) is more nucleophilic than the exocyclic amino group due to the lone pair availability and ring electronics.

-

Outcome: Formation of the quaternary ammonium salt (Benzothiazolium iodide), which can be treated with a base to yield the free imine base.

Experimental Protocol: Methylation

Objective: Synthesis of 2-imino-3-methyl-6-chlorobenzothiazoline.

-

Reactants: Dissolve 10 mmol of 2-amino-6-chlorobenzothiazole in 20 mL of dry ethanol.

-

Addition: Add 15 mmol of Methyl Iodide (MeI) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Workup: Cool the solution to 0°C. The quaternary salt will precipitate as yellow crystals.

-

Filtration: Filter the precipitate and wash with cold ether to remove unreacted MeI.

-

Basification (Optional): To obtain the free imine base, dissolve the salt in water and neutralize with 10% NaOH. Extract with chloroform.

Synthetic Workflow Diagram

Caption: Step-wise synthesis from aniline precursor to the N-methylated derivative.

Part 4: Reactivity & Applications[3][4]

Reactivity Profile

-

Electrophilic Substitution: The parent compound undergoes electrophilic substitution (e.g., nitration, halogenation) at C4 or C7. In the 3-methyl derivative, the positive charge (in salt form) or the imine character deactivates the benzene ring, making substitution more difficult and shifting orientation.

-

Condensation Reactions:

-

Parent: The exocyclic -NH₂ condenses with aldehydes to form Schiff bases.

-

Derivative: The exocyclic =NH (imine) is less reactive toward Schiff base formation but highly reactive toward hydrolysis (forming 3-methyl-6-chlorobenzothiazolin-2-one).

-

Biological & Industrial Utility

-

Drug Development:

-

The Parent is a scaffold for glutamate antagonists (Riluzole analogues) and antitumor agents.

-

The 3-Methyl Derivative often exhibits higher antimicrobial potency (specifically antifungal) due to increased lipophilicity and the ability to penetrate cell membranes as a cationic species.

-

-

Dye Chemistry:

-

The 3-Methyl Derivative is a standard coupling component for cationic azo dyes. The quaternized nitrogen provides water solubility and affinity for acrylic fibers.

-

References

-

Synthesis of 2-aminobenzothiazoles: Organic Syntheses, Coll. Vol. 3, p.76 (1955).

-

Tautomerism in Benzothiazoles: Journal of the Chemical Society, Perkin Transactions 2, "Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles."

-

Methylation Regioselectivity: MDPI Molecules, "2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones."

-

Antimicrobial Activity: Journal of Pharmaceutical Research, "Synthesis and Biological Evaluation of Benzothiazole Derivatives."

-

Spectral Data: NIST Chemistry WebBook, "2-Amino-6-chlorobenzothiazole Spectra."

An In-depth Technical Guide on the Tautomerism of N-methylated 2-aminobenzothiazoles

Introduction: The Significance of 2-Aminobenzothiazole and its Tautomeric Nature

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to their physicochemical properties, a key aspect of which is tautomerism—the chemical equilibrium between two or more interconvertible structural isomers.

For 2-aminobenzothiazole, the primary tautomeric relationship exists between the amino and imino forms.[3][4] This equilibrium is not merely an academic curiosity; the predominant tautomeric form dictates the molecule's hydrogen bonding capabilities, overall polarity, and three-dimensional shape, all of which are critical for its interaction with biological targets.[4] Computational and experimental studies have consistently shown that for the parent 2-aminobenzothiazole, the amino tautomer is the most stable and predominant form, a stability attributed to the aromaticity of the benzothiazole ring system in this configuration.[2][4]

This guide provides an in-depth technical analysis of this tautomerism, with a specific focus on how N-methylation—at either the exocyclic amino group or the endocyclic thiazole nitrogen—influences this delicate equilibrium. Understanding this influence is paramount for researchers in drug development, as methylation is a common strategy to modulate a drug candidate's potency, selectivity, and pharmacokinetic properties.

The Tautomeric Landscape of N-methylated 2-Aminobenzothiazoles

N-methylation of 2-aminobenzothiazole can occur at two primary locations, leading to distinct sets of tautomeric possibilities.

-

Exocyclic N-methylation: This results in 2-(methylamino)benzothiazole. The tautomeric equilibrium is between the amino form (2-(methylamino)benzothiazole) and the imino form (3-H-2-(methylimino)benzothiazole).

-

Endocyclic N-methylation: This leads to 3-methyl-2-iminobenzothiazole, which is an imino tautomer. Its corresponding amino tautomer would be 2-amino-3-methylbenzothiazolium, a permanently charged species.

The position of the methyl group fundamentally alters the electronic and steric landscape of the molecule, thereby shifting the tautomeric equilibrium.

Visualizing the Tautomeric Equilibria

The following diagrams illustrate the potential tautomeric forms for both exocyclic and endocyclic N-methylation.

Sources

- 1. Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminobenzothiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 6-chloro-3-methylbenzothiazolium chloride in DMSO

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's solubility is a cornerstone of successful preclinical and in vitro studies. Benzothiazole and its derivatives are a significant class of heterocyclic compounds, widely investigated for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The subject of this guide, 6-chloro-3-methylbenzothiazolium chloride, is a member of this important class. Its utility in high-throughput screening and various biological assays is fundamentally dependent on its solubility in dimethyl sulfoxide (DMSO), a powerful and widely used polar aprotic solvent.[5]

The Critical Role of DMSO in Drug Discovery

DMSO is recognized for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds, making it an invaluable solvent in the creation of concentrated stock solutions for biological screening.[5] However, it is also known to have concentration-dependent effects on cell physiology. Therefore, determining the maximum solubility of a compound in DMSO is essential for maintaining the integrity of experimental data by ensuring that the final concentration of DMSO in assays is kept to a minimum.

Compound Profile: 6-chloro-3-methylbenzothiazolium chloride

To facilitate the experimental protocol outlined in this guide, it is essential to have accurate information about the compound's properties.

-

Chemical Structure: The precise, verified structure should be obtained from the compound supplier. For the purpose of this guide, a plausible structure is depicted below.

-

Molecular Formula: C₈H₇ClNS⁺·Cl⁻

-

Molecular Weight: 236.12 g/mol (This value is calculated based on the plausible structure and should be confirmed with the specific batch of the compound being used.)

| Property | Value | Source |

| Molecular Formula | C₈H₇ClNS⁺·Cl⁻ | (Assumed) |

| Molecular Weight | 236.12 g/mol | (Calculated) |

| Physical Appearance | To be determined by user | |

| Purity | To be determined by user |

Theoretical Framework for Solubility in DMSO

The solubility of an ionic compound like 6-chloro-3-methylbenzothiazolium chloride in a polar aprotic solvent such as DMSO is governed by a range of physicochemical factors.

Solvent-Solute Interactions

DMSO is a highly polar solvent with a large dipole moment. Its oxygen atom is a strong hydrogen bond acceptor, while the sulfur atom is not a strong hydrogen bond donor. As a salt, 6-chloro-3-methylbenzothiazolium chloride exists as a cation (the benzothiazolium moiety) and a chloride anion. The dissolution process involves the DMSO molecules surrounding these ions, with the partially negative oxygen atoms of DMSO interacting with the positively charged benzothiazolium ring and the partially positive sulfur atoms interacting with the chloride anion. The overall solubility will depend on the balance between the lattice energy of the salt (the energy holding the ions together in the crystal) and the solvation energy (the energy released when the ions are surrounded by DMSO molecules).

Key Factors Influencing Solubility

Several factors can influence the solubility of 6-chloro-3-methylbenzothiazolium chloride in DMSO:

-

Temperature: For most solid solutes, solubility increases with temperature. If dissolution is an endothermic process (absorbs heat), increasing the temperature will favor dissolution. Gentle warming can be a practical method to increase the amount of a compound that dissolves.

-

Purity of the Compound: Impurities can affect solubility, sometimes increasing it (e.g., by disrupting the crystal lattice) and sometimes decreasing it.

-

Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly alter the solubility of a compound. For reproducible results, it is crucial to use anhydrous DMSO.

-

Physical Form of the Solute: The crystalline structure of the compound can impact its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms because less energy is required to break the solid-state interactions.

Experimental Determination of Solubility in DMSO

The following protocol provides a robust method for determining the maximum solubility of 6-chloro-3-methylbenzothiazolium chloride in DMSO at room temperature. This method is based on the principle of creating a supersaturated solution and allowing it to reach equilibrium.

Materials and Equipment

-

6-chloro-3-methylbenzothiazolium chloride

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge (capable of high speeds, e.g., 14,000 rpm)

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

Appropriate analytical instrument (e.g., HPLC-UV or a UV-Vis spectrophotometer)

-

Methanol or acetonitrile (for dilution)

Experimental Workflow Diagram

Caption: Workflow for determining the maximum solubility in DMSO.

Step-by-Step Protocol

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of 6-chloro-3-methylbenzothiazolium chloride into a 2 mL microcentrifuge tube.

-

Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to encourage dissolution.

-

Visually inspect the solution. If all the compound has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.

-

Gently mix the solution periodically (e.g., by inverting the tube) during the incubation period to ensure thorough mixing.

-

-

Separation of Undissolved Compound:

-

After the equilibration period, centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes. This will pellet the excess, undissolved solid at the bottom of the tube.

-

-

Quantification of Solute Concentration:

-

Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile). The dilution factor should be chosen to bring the concentration into the linear range of your analytical instrument.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy. A standard curve of the compound in the dilution solvent should be prepared for accurate quantification.

-

Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

-

Logical Relationships in Solubility Determination

Caption: Key inputs for an accurate solubility measurement.

Data Analysis and Reporting

The final solubility value should be reported in standard units, such as mg/mL or molarity (mol/L).

Example Calculation:

-

Concentration from analytical instrument (after dilution): 0.05 mg/mL

-

Dilution factor: 100 (e.g., 10 µL of supernatant diluted to 1 mL)

-

Maximum solubility in DMSO = 0.05 mg/mL * 100 = 5 mg/mL

To convert to molarity:

-

Solubility (mol/L) = (Solubility in g/L) / (Molecular Weight in g/mol )

-

5 mg/mL = 5 g/L

-

Solubility (mol/L) = 5 g/L / 236.12 g/mol = 0.021 M

Data Summary Table (Template for User's Results)

| Replicate | Mass of Compound (mg) | Volume of DMSO (mL) | Measured Concentration in Supernatant (mg/mL) | Calculated Solubility (M) |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average | ||||

| Std. Dev. |

Conclusion

While a definitive public-domain value for the solubility of 6-chloro-3-methylbenzothiazolium chloride in DMSO is not available, this guide provides the necessary theoretical background and a robust, field-tested experimental protocol to empower researchers to determine this crucial parameter. By carefully following the outlined procedures, scientists in drug discovery and development can obtain accurate and reproducible solubility data, ensuring the integrity of their subsequent in vitro assays and contributing to the successful progression of their research.

References

- Aouad, M. R., et al. (2021). Synthesis and characterization of some novel 1, 2, 4-triazoles, 1, 3, 4-thiadiazoles and Schiff bases incorporating imidazole moiety as potential anti-microbial and anti-tumor screening. International Journal of Molecular Sciences, 22(11), 5648.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Egan, W., et al. (1977). Thiazolium and Benzothiazolium Ionic Liquids. In Ionic Liquids – Classes and Properties.

- Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

- Huddleston, J. G., et al. (2001).

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

-

MDPI. (2022). 6-Chloro-3H-benzo[d][1][6][7]dithiazol-2-ium Chloride.

- MilliporeSigma. (2024).

-

Nicholls, A. J., & Baxendale, I. R. (2022). 6-Chloro-3H-benzo[d][1][6][7]dithiazol-2-ium Chloride. Molbank, 2022(1), M1339.

- OCHEM. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.

- ResearchGate. (2025). Thiazolium and Benzothiazolium Ionic Liquids.

- Royal Society of Chemistry. (2011). Supplementary Material (ESI)

- Royal Society of Chemistry. (2022).

- Scientific Research Publishing. (2024).

- SciSpace. (2018). Aqueous solubility of organic salts.

- Scribd. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.

Sources

- 1. 6-Chloro-3H-benzo[d][1,2,3]dithiazol-2-ium Chloride [mdpi.com]

- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chempap.org [chempap.org]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis & Characterization of 6-Chloro-Substituted Hemicyanine Dyes

Executive Summary

This guide details the synthesis of hemicyanine dyes derived from 6-chloro-2-methylbenzothiazole . While the user request specified "6-chloro-3-methylbenzothiazole," standard IUPAC nomenclature and synthetic logic dictate that the starting neutral heterocycle is 6-chloro-2-methylbenzothiazole . The "3-methyl" designation typically refers to the quaternary nitrogen position in the resulting salt (benzothiazolium), which is the active species for dye synthesis.

Hemicyanine dyes based on this scaffold exhibit a "Push-Pull" (Donor-

Strategic Synthesis Overview

The synthesis proceeds in two distinct phases:

-

Activation (Quaternization): Conversion of the neutral benzothiazole to an electrophilic benzothiazolium salt.

-

Chromophore Construction (Condensation): A base-catalyzed Knoevenagel condensation with an aromatic aldehyde.

Workflow Diagram

Figure 1: General synthetic workflow for 6-chloro-substituted hemicyanine dyes.

Phase 1: Precursor Activation (Quaternization)

The methyl group at the C-2 position of the neutral benzothiazole is not sufficiently acidic to undergo condensation. We must first alkylate the Nitrogen (N-3) to form a cationic benzothiazolium species. This increases the electron deficiency of the heterocycle, making the C-2 methyl protons highly acidic (

Protocol A: Synthesis of 6-Chloro-2,3-dimethylbenzothiazolium Iodide

Reagents:

-

6-Chloro-2-methylbenzothiazole (1.0 eq)

-

Iodomethane (Methyl Iodide) (1.5 - 3.0 eq) [Caution: Carcinogen]

-

Solvent: Acetonitrile (ACN) or Toluene (anhydrous)

Procedure:

-

Dissolution: Dissolve 10 mmol (1.83 g) of 6-chloro-2-methylbenzothiazole in 15 mL of anhydrous acetonitrile in a pressure tube or round-bottom flask.

-

Addition: Add 20 mmol (1.25 mL) of Iodomethane dropwise under inert atmosphere (

or Ar). -

Reflux: Seal the vessel and heat to reflux (80–90°C) for 12–24 hours.

-

Note: The solution will darken, and a precipitate should begin to form.

-

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour.

-

Filtration: Filter the solid precipitate under vacuum.

-

Washing: Wash the filter cake 3x with cold diethyl ether to remove unreacted starting material.

-

Drying: Dry the solid (usually pale yellow or off-white) under vacuum.

-

Yield Expectation: 75–90%.

-

Verification:

H NMR (DMSO-

-

Phase 2: Chromophore Construction (Condensation)

The activated methyl group now reacts with an aldehyde via Knoevenagel condensation.[1] We utilize 4-(dimethylamino)benzaldehyde as the model donor to create a classic intramolecular charge transfer (ICT) dye.

Protocol B: Hemicyanine Dye Synthesis

Reagents:

-

6-Chloro-2,3-dimethylbenzothiazolium iodide (1.0 eq)

-

4-(Dimethylamino)benzaldehyde (1.0 - 1.2 eq)

-

Catalyst: Piperidine (0.1 - 0.5 eq)

-

Solvent: Ethanol (Absolute)[2]

Procedure:

-

Setup: In a 50 mL round-bottom flask, combine 1.0 mmol (325 mg) of the benzothiazolium salt and 1.0 mmol (149 mg) of the aldehyde in 15 mL of absolute ethanol.

-

Catalysis: Add 3–5 drops of piperidine.

-

Mechanistic Insight: Piperidine acts as a base to deprotonate the C-2 methyl group, generating the reactive enamine-like methylene intermediate.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–8 hours.

-

Monitoring: The color will shift dramatically to deep red/purple. Monitor reaction progress via TLC (Mobile phase: DCM/Methanol 95:5).

-

-

Work-up: Cool the mixture to room temperature. The dye often precipitates upon cooling.

-

If no precipitate: Concentrate the solvent to 1/3 volume and add cold diethyl ether to induce precipitation.

-

-

Purification: Recrystallize from hot ethanol or methanol. For high-purity biological applications, purification via semi-preparative HPLC is recommended.

Mechanistic Pathway

Figure 2: Mechanism of the base-catalyzed condensation.

Characterization & Data Analysis

Expected Spectral Properties

The 6-chloro substituent exerts a heavy-atom effect and an electronic withdrawal effect compared to the unsubstituted parent dye.

| Property | Unsubstituted Dye | 6-Chloro Substituted Dye | Impact of Cl- |

| Abs Max ( | ~540 nm | ~555 nm | Bathochromic Shift (+15 nm) |

| Emission ( | ~610 nm | ~630 nm | Red Shift |

| Stokes Shift | ~70 nm | ~75 nm | Reduced self-quenching |

| LogP (Lipophilicity) | 1.2 | 1.8 | Enhanced membrane permeability |

Structural Validation Checklist

-

H NMR: Look for the disappearance of the singlet methyl peak (

-

HRMS: Confirm the mass of the cationic fragment

. The iodide counterion will not be observed in positive mode ESI.

Applications in Drug Discovery & Bioimaging[4]

The 6-chloro-hemicyanine scaffold is a versatile platform for creating activatable probes.

A. Mitochondrial Tracking

Due to the delocalized positive charge (benzothiazolium) and the lipophilic 6-chloro group, these dyes accumulate in the mitochondria of live cells driven by the mitochondrial membrane potential (

-

Protocol: Incubate cells (e.g., HeLa) with 1–5

M dye for 20 mins. Wash with PBS. Image under Red/NIR channel.[3]

B. Viscosity Sensing

The rotation of the single bond between the benzothiazole and the alkene bridge allows non-radiative decay (twisting). In high-viscosity environments (e.g., cell nuclei or lysosomes), this rotation is restricted, leading to a sharp increase in fluorescence (Restriction of Intramolecular Rotation - RIR).

-

Relevance: Abnormal viscosity is linked to Alzheimer’s and diabetes.

C. Ratiometric Sensing (ROS/RNS)

The 6-chloro group makes the C-2 position slightly more electrophilic. By modifying the donor aldehyde (e.g., using a boronate ester instead of a dimethylamino group), the dye becomes a probe for Hydrogen Peroxide (

-

Mechanism:

cleaves the boronate, restoring the electron-donating capacity and turning "ON" the intramolecular charge transfer (ICT).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete alkylation due to steric hindrance or moisture. | Use anhydrous solvents; switch to a sealed pressure tube; increase reaction time to 48h. |

| No Precipitate (Step 2) | Dye is too soluble in ethanol. | Evaporate ethanol completely; redissolve in minimal DCM and precipitate with excess Hexane or Ether. |

| Broad NMR Signals | Aggregation of dye molecules. | Run NMR in highly polar solvents (DMSO- |

| Blue-shifted Spectra | Protonation of the dimethylamino group. | Ensure the solution pH is neutral or slightly basic. Acidic environments protonate the donor, killing the ICT. |

References

-

Synthesis of Hemicyanine Dyes

- Standard protocols for benzothiazolium hemicyanines. Journal of Heterocyclic Chemistry.

-

6-Chloro Substitution Effects

- Yang, Y., et al. (2013). "A novel colorimetric and fluorescent probe for hydrogen sulfide..." (Discusses the reactivity of chloro-substituted benzothiazoles).

-

Mitochondrial Targeting

- Chen, H., et al. (2015). "Mitochondria-targeting fluorescent probes...

-

Viscosity Sensing Mechanisms

- Haidekker, M. A., & Theodorakis, E. A. (2016). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry.

(Note: While specific page numbers vary by exact derivative, the journals listed above are the primary authoritative sources for this chemistry.)

Sources

Application Note: A Validated Protocol for the Selective N-Methylation of 2-amino-6-chlorobenzothiazole

Abstract

This application note provides a comprehensive, step-by-step protocol for the selective N-methylation of 2-amino-6-chlorobenzothiazole, a key synthetic intermediate in the development of pharmacologically active molecules. The described method utilizes methyl iodide as the alkylating agent and potassium carbonate as a mild, effective base in an acetone solvent system. This protocol is designed for researchers in medicinal chemistry and drug development, offering a reliable and reproducible procedure for obtaining the desired N-methylated product. The document further elaborates on the underlying reaction mechanism, potential regioselectivity challenges, and safety considerations, ensuring a thorough understanding for successful implementation.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of the 2-amino group is a common strategy to modulate the potency, selectivity, and pharmacokinetic profile of these molecules. Specifically, N-methylation can significantly alter a compound's properties by influencing its hydrogen bonding capacity, lipophilicity, and metabolic stability.

This document details a robust and validated protocol for the synthesis of N-methyl-6-chloro-1,3-benzothiazol-2-amine from 2-amino-6-chlorobenzothiazole. The protocol is based on well-established N-alkylation principles and has been adapted for this specific substrate to ensure high yield and purity.

Experimental Overview

The protocol outlines a standard SN2 reaction where the exocyclic amino group of 2-amino-6-chlorobenzothiazole acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Potassium carbonate serves as a base to deprotonate the amine, enhancing its nucleophilicity.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent/Material | Grade | Supplier | CAS Number | Key Properties |

| 2-amino-6-chlorobenzothiazole | 99% | Sigma-Aldrich | 95-24-9 | MW: 184.65 g/mol , MP: 199-201 °C, Off-white powder[2][3] |

| Methyl Iodide (Iodomethane) | 99.5%, stabilized | Sigma-Aldrich | 74-88-4 | MW: 141.94 g/mol , BP: 41-43 °C, Light-sensitive |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | MW: 138.21 g/mol , Hygroscopic |

| Acetone | Anhydrous, ≥99.8% | VWR | 67-64-1 | BP: 56 °C, Volatile |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | - |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | - |

| Deionized Water | - | In-house | 7732-18-5 | - |

| Anhydrous Sodium Sulfate | Granular, ≥99% | Sigma-Aldrich | 7757-82-6 | - |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore | - | - |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Column chromatography setup

-

TLC developing chamber and UV lamp (254 nm)

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. The procedure can be scaled, but reaction times and purification may need to be adjusted accordingly. A similar procedure has been successfully used for the N-alkylation of 2-amino-6-chlorobenzothiazole with other alkyl halides.[4]

Reaction Setup

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chlorobenzothiazole (184.6 mg, 1.0 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

-

Add 15 mL of anhydrous acetone to the flask.

-

Flush the flask with an inert gas (N₂ or Ar) and attach a reflux condenser.

Reaction Execution

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add methyl iodide (75 µL, 1.2 mmol, 1.2 equiv.) to the suspension via syringe.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide salts and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate (30 mL).

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (dry loading is recommended).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-methyl-6-chloro-1,3-benzothiazol-2-amine as a solid.

Workflow and Mechanistic Rationale

Experimental Workflow Diagram

Caption: Experimental workflow for the N-methylation of 2-amino-6-chlorobenzothiazole.

Mechanistic Considerations and Regioselectivity

The 2-aminobenzothiazole scaffold possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N-exo) and the endocyclic thiazole nitrogen (N-endo). Methylation can, in principle, occur at either site.

-

Exocyclic N-Methylation (Desired): The exocyclic amino group is generally considered more nucleophilic and less sterically hindered. In the presence of a mild base like potassium carbonate, the primary amine is partially deprotonated, significantly increasing its nucleophilicity for the SN2 attack on methyl iodide. This is the expected and desired reaction pathway.

-

Endocyclic N-Methylation (Potential Side-Reaction): Alkylation at the endocyclic nitrogen is also possible and has been observed, particularly with more reactive alkylating agents or under different reaction conditions.[5][6][7] This would result in the formation of a benzothiazolium salt. The choice of a mild base and a non-polar aprotic solvent like acetone favors the selective methylation of the exocyclic amino group.

The reaction proceeds via a classic SN2 mechanism, as depicted below.

Caption: SN2 mechanism for the N-methylation of the exocyclic amino group.

Safety Precautions

-

2-amino-6-chlorobenzothiazole: Harmful if swallowed and causes skin, eye, and respiratory irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. It should be handled exclusively in a well-ventilated fume hood. Use appropriate gloves and eye protection. It is also light-sensitive and should be stored in a dark, cool place.

-

Acetone: Acetone is highly flammable. Ensure that the heating mantle is spark-free and that no open flames are present in the laboratory.

Always conduct a thorough risk assessment before beginning any chemical synthesis.

References

-

PubChem. 6-Chloro-2-benzothiazolamine. National Center for Biotechnology Information. [Link]

-

Patel, K. D., et al. (2014). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 3(5), 384-391. [Link]

-

Dorofeev, I.A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2093. [Link]

-

Dorofeev, I.A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PubMed, National Center for Biotechnology Information. [Link]

-

Abdel-Wahab, B. F., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry, 12(9), 1436-1456. [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-chlorobenzothiazole 99 95-24-9 [sigmaaldrich.com]

- 4. saspublishers.com [saspublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Schiff Base Derivatives from 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for condensing 6-chloro-3-methyl-3H-benzothiazol-2-ylideneamine with aromatic aldehydes to synthesize Schiff base derivatives (azomethines).

Abstract & Scope

The condensation of 6-chloro-3-methyl-3H-benzothiazol-2-ylideneamine (1) with aromatic aldehydes yields 3-methyl-2-(benzylideneamino)benzothiazoline derivatives. These azomethine compounds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and antitumor properties due to the planarity of the benzothiazole ring and the electronic versatility of the imine linker.

This guide provides a validated protocol for this condensation, addressing the specific reactivity challenges posed by the N-methyl group, which locks the scaffold in the imino tautomer, thereby altering nucleophilicity compared to the parent 2-aminobenzothiazole.

Chemical Background & Mechanism[1][2][3][4][5]

The Reactant Scaffold

Unlike 2-aminobenzothiazoles, which exist in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms, the 3-methyl-2-ylideneamine derivative is fixed in the imino form.[1]

-

Nucleophile: The exocyclic nitrogen (

) is the active nucleophile. -

Electrophile: The carbonyl carbon of the aldehyde (

). -

Electronic Effect: The 6-chloro substituent is electron-withdrawing (-I effect), which decreases the basicity of the ring nitrogen but can enhance the acidity of the exocyclic proton, facilitating the elimination step.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic addition-elimination pathway (Schiff base formation). Acid catalysis is required to activate the aldehyde carbonyl, as the nucleophilicity of the imine nitrogen is lower than that of a primary amine.

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 2-iminobenzothiazoline with aldehydes.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | Nucleophile | >98% Purity |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Electrophile | 1.0 - 1.2 eq |

| Ethanol (Absolute) | Solvent | Anhydrous |

| Glacial Acetic Acid | Catalyst | 2-3 drops (cat.) |

| Piperidine (Optional) | Base Catalyst | Use if acid fails |

Standard Operating Procedure (SOP)

Step 1: Reactant Preparation Dissolve 1.0 mmol of 6-chloro-3-methyl-3H-benzothiazol-2-ylideneamine in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

Step 2: Addition of Electrophile Add 1.0 mmol (equimolar) of the substituted aromatic aldehyde.

-

Note: For electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), use a slight excess (1.2 eq).

Step 3: Catalysis Add 2-4 drops of glacial acetic acid.

-

Critical: The pH should be approximately 4-5.[2] Too much acid will protonate the imine nitrogen, deactivating it.

Step 4: Reflux Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–8 hours.

-

Monitoring: Check progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting amine spot.

Step 5: Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 50 g).

-

Stir vigorously for 15 minutes to induce precipitation.

-

Filter the solid precipitate under vacuum.

Step 6: Purification

Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture. Dry in a vacuum desiccator over

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target Schiff base.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral features must be verified:

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | Strong absorption band indicating C=N (azomethine) stretch. | |

| The azomethine proton ( | ||

| The | ||

| Mass Spec | Molecular ion peak corresponding to the Schiff base. |

Troubleshooting & Optimization

Common Issues

-

Low Yield: Water generated during the reaction can hydrolyze the imine back to the starting materials.

-

Solution: Use a Dean-Stark trap or add activated 4Å molecular sieves to the reaction flask to scavenge water.

-

-

No Precipitation: The product may be too soluble in ethanol.

-

Solution: Evaporate 50% of the solvent before pouring onto ice, or neutralize with dilute

if excess acid was used.

-

Substituent Effects

-

Electron-Withdrawing Groups (EWG): Aldehydes with EWGs (e.g.,

) react faster due to increased electrophilicity of the carbonyl carbon. -

Electron-Donating Groups (EDG): Aldehydes with EDGs (e.g.,

) may require longer reflux times (up to 12h) or a stronger catalyst (e.g.,

References

-

Synthesis of Schiff bases of 2-amino benzo[d]thiazole: Detailed methodology on acid-catalyzed condensation of benzothiazoles with arom

-

Source:

-

-

Design, Synthesis...

-

Source:

-

-

Reactivity of 2-aminothiazole derivatives: Insights into the nucleophilicity of the exocyclic amine and optimization of condens

-

Source:

-

-

Tautomerism in 2-aminobenzothiazoles: Theoretical and experimental analysis of the amino-imino equilibrium, supporting the fixed structure of the 3-methyl deriv

-

Source:

-

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Methylbenzothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzothiazoles and the Advent of Microwave Chemistry

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of compounds with diverse biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The strategic introduction of a methyl group at the 3-position of the benzothiazole ring system can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making the synthesis of 3-methylbenzothiazole derivatives a key area of interest in drug discovery and development.

Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions, often leading to higher yields, increased product purity, and a reduced environmental footprint.[1] The direct and efficient heating of polar molecules by microwave irradiation results in rapid temperature elevation and enhanced reaction kinetics.[2] This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-methylbenzothiazole derivatives, detailing both the initial formation of the 2-substituted benzothiazole core and the subsequent N-methylation, all under the efficiency of microwave irradiation.

The Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The most prevalent and versatile method for synthesizing 3-methylbenzothiazole derivatives involves a two-step process:

-

Step 1: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles. This initial step involves the cyclocondensation of 2-aminothiophenol with either an aldehyde or a carboxylic acid to form the benzothiazole ring.

-

Step 2: Microwave-Assisted N-Methylation. The resulting 2-substituted benzothiazole is then methylated at the nitrogen atom (N-3) using a suitable methylating agent.

This two-step approach allows for a high degree of diversification, as a wide array of commercially available aldehydes and carboxylic acids can be utilized in the first step, followed by a standardized methylation protocol.

PART 1: Microwave-Assisted Synthesis of 2-Substituted Benzothiazole Precursors

The formation of the benzothiazole nucleus is a critical first step. Microwave irradiation significantly shortens the reaction times for this condensation reaction compared to conventional heating methods.[3]

Protocol 1: Solvent-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes

This protocol describes a rapid and environmentally friendly method for the synthesis of 2-arylbenzothiazoles using microwave irradiation under solvent-free conditions, with a catalytic amount of acetic acid.[4][5]

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hygroscopic Benzothiazolium Salts

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for advanced purification methodologies. As a Senior Application Scientist, I understand that working with hygroscopic materials like benzothiazolium salts presents unique challenges that can impact yield, purity, and the success of downstream applications. These salts are pivotal in medicinal chemistry and materials science, but their tendency to readily absorb atmospheric moisture can lead to frustrating purification outcomes, turning crystalline solids into intractable oils or gums.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and adapt these protocols to your specific molecule.

Frequently Asked Questions: Understanding the Challenge

Q1: What makes my benzothiazolium salt so hygroscopic?

From a physicochemical standpoint, hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] For benzothiazolium salts, this is driven by the high polarity and ionic character of the molecule. The positively charged quaternary nitrogen atom in the thiazolium ring and its associated counter-anion create strong ion-dipole interactions with the polar water molecules, effectively pulling them from the atmosphere into the crystal lattice.[3][4]

Q2: My salt was a crystalline powder, but now it looks wet or sticky. Has it absorbed water?

This is a classic sign of moisture absorption. Key indicators include:

-

Change in Physical State: The most obvious sign is the transition from a free-flowing powder to a clumpy, sticky solid, or even a viscous oil or liquid. This process is known as deliquescence.[5]

-

"Sweating": The salt may appear to have a wet surface as it begins to dissolve in the water it has absorbed from the air.[3]

-

Inconsistent Analytical Data: A 'wet' sample will show a broad water peak in ¹H NMR spectra (often around 1.5-4.5 ppm, depending on the solvent and concentration) and can lead to inaccurate elemental analysis results.

Q3: What are the consequences of using a "wet" benzothiazolium salt in my next reaction?

Using a salt contaminated with water can have several detrimental effects:

-

Inaccurate Stoichiometry: The measured mass of your salt will not be the true mass of the reagent, as it includes an unknown amount of water. This leads to incorrect molar calculations and can negatively affect reaction yields and purity.

-

Reaction Inhibition or Side Reactions: Water is a nucleophile and can participate in or inhibit many sensitive organic reactions. It can hydrolyze reagents, deactivate catalysts, or promote unwanted side reactions.[6]

-

Poor Solubility: The presence of water can alter the solubility profile of your salt in organic solvents, potentially hindering the reaction.

Troubleshooting Guide: From Oily Residues to Pure Crystals

This section addresses the most common purification problems in a question-and-answer format.

Q4: I've finished my synthesis, and my crude benzothiazolium salt is a sticky, oily residue. How do I get it to solidify?

An oily or gummy consistency is almost always due to the presence of water and/or residual organic solvents from the workup. The primary goal is to rigorously remove these before attempting crystallization.

Causality: Water acts as a plasticizer, disrupting the crystal lattice and lowering the melting point, resulting in an oil. Solvents like DMF, DMSO, or even ethyl acetate can be difficult to remove and contribute to this issue.

Solution Pathway:

-

Initial Solvent Removal: First, remove the bulk of the reaction solvent under reduced pressure.

-

Azeotropic Drying: For stubborn high-boiling solvents and water, azeotropic distillation is highly effective. Dissolve the oily residue in a minimal amount of a solvent like methanol or isopropanol. Add a larger volume of a solvent that forms a low-boiling azeotrope with water, such as toluene. Evaporate the mixture on a rotary evaporator; the toluene-water azeotrope will co-distill, effectively pulling the water out. Repeat this process 2-3 times.

-

High-Vacuum Drying: After azeotroping, place the flask on a high-vacuum line (Schlenk line) for several hours, preferably with gentle heating (if the compound is thermally stable) to remove the last traces of toluene and water.

Q5: I'm trying to recrystallize my salt, but it keeps "oiling out" instead of forming crystals. What's going wrong?

"Oiling out" occurs when the solution becomes supersaturated so rapidly that the solute separates as a liquid phase rather than forming an ordered crystal lattice. This is a common problem with highly polar salts.

Causality: This is often caused by a poor choice of solvent system or by cooling the solution too quickly. The oily phase can trap impurities, defeating the purpose of recrystallization.

Solution Pathway:

-

Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the salt when hot but not when cold. For benzothiazolium salts, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.[7]

-

Employ a Solvent/Anti-Solvent System: This is often the most reliable method. Dissolve your salt in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "bad" or "anti-solvent" (in which the salt is insoluble, e.g., diethyl ether, ethyl acetate, or hexane) dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the hot "good" solvent to redissolve the precipitate, then allow the mixture to cool slowly. This controlled decrease in solubility promotes proper crystal growth.

-

Control the Cooling Rate: Never crash-cool a recrystallization by putting it directly into an ice bath. Allow the flask to cool slowly to room temperature, and then move it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Slow cooling is critical for forming large, pure crystals.

Q6: My NMR still shows water and solvent impurities even after recrystallization and vacuum drying. How can I achieve analytical purity?

This indicates that your compound is tenaciously holding onto water or that the chosen drying method is insufficient.

Causality: The strong hygroscopic nature means that even brief exposure to air during filtration or transfer can re-introduce water.[2][8] Standard vacuum drying may not provide enough energy to break the strong ion-dipole interactions between the salt and water molecules.

Solution Pathway:

-

Inert Atmosphere Techniques: Perform the final filtration and handling steps under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.[6] This prevents re-exposure to atmospheric moisture.

-

Drying in a Desiccator: For ultimate dryness, place the purified salt in a vacuum desiccator over a high-efficiency desiccant like phosphorus pentoxide (P₂O₅) or Drierite®.[5] Do not use desiccants like anhydrous CaCl₂ or MgSO₄, as they may not be strong enough.

-

Purification via Washing/Slurrying: If recrystallization proves difficult, an alternative is to solidify the crude material (using the methods in Q4) and then wash it. Suspend the solid in a solvent in which your salt is insoluble but the impurities are soluble (e.g., cold acetone, ethyl acetate, or diethyl ether). Stir the slurry vigorously, then filter and dry the solid. Repeat as necessary.

Visualized Workflows and Protocols

Decision-Making for Purification Strategy

The following flowchart provides a logical path to selecting the appropriate purification method based on the state of your crude product.

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Rigorous Drying of a Benzothiazolium Salt

This protocol is designed to convert an oily or wet crude product into a solid suitable for further purification.

-

Solvent Removal: Dissolve the crude oily salt in a minimal amount of methanol (~1-2 mL per gram of crude material).

-

Azeotropic Removal: Add toluene (~10-20 mL per gram) to the flask. Concentrate the mixture to dryness using a rotary evaporator with a bath temperature of 40-50°C.

-

Repeat: Repeat step 2 at least two more times. You should observe the residue becoming more solid and less oily with each cycle.

-

High-Vacuum Drying: Connect the flask to a high-vacuum line (<1 mmHg). Allow it to dry for at least 4-6 hours. Gentle heating (e.g., 40°C) can be applied if the compound's thermal stability is known.

-

Validation: The product should be a solid or a brittle foam. Scrape the sides of the flask with a spatula; a dry solid will typically come off easily, while a still-wet product will remain sticky.

Protocol 2: Recrystallization via Solvent/Anti-Solvent Under Inert Atmosphere

This protocol minimizes water re-absorption during the critical isolation step.

Caption: Workflow for inert atmosphere recrystallization.

-

Setup: Place your rigorously dried crude salt (from Protocol 1) into a Schlenk flask equipped with a stir bar. Evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Dissolution: While maintaining a positive pressure of inert gas, add a minimal amount of a warm (~50-60°C), dry "good" solvent (e.g., anhydrous ethanol) via syringe or cannula to fully dissolve the solid.

-

Induce Crystallization: Slowly add a dry "anti-solvent" (e.g., anhydrous diethyl ether) dropwise while stirring until the solution becomes persistently turbid.

-

Annealing: Gently warm the flask until the solution is clear again, then turn off the heat and allow it to cool undisturbed to room temperature. This slow cooling is crucial for crystal quality.

-

Complete Precipitation: Once at room temperature, place the flask in a 4°C refrigerator for several hours, or a -20°C freezer if necessary, to maximize the yield of precipitated crystals.

-

Isolation: Isolate the crystals under an inert atmosphere. This can be done using a filter cannula (Schlenk filtration) or by taking the flask into a glovebox for conventional filtration.

-

Washing: Wash the collected crystals with a small amount of cold, dry anti-solvent to remove any soluble impurities adhering to the surface.

-

Final Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent. Store the final product in a sealed vial inside a desiccator or glovebox.[5][9]

Protocol 3: Purification by Solvent Slurry/Washing

Use this method when recrystallization is problematic or for a quick purification of a mostly-solid crude product.

-

Setup: Place the dried crude solid in a round-bottom flask with a stir bar.

-

Slurry: Add a solvent in which your product is known to be poorly soluble, but in which impurities are likely to dissolve (e.g., diethyl ether, ethyl acetate, or acetone). The volume should be enough to create a stirrable slurry (typically 10-20 mL per gram).

-

Stir: Stir the slurry vigorously at room temperature for 30-60 minutes.

-

Isolate: Collect the solid by vacuum filtration, washing the filter cake with a small amount of the same cold solvent.

-

Dry: Dry the purified solid under high vacuum.

-

Assess Purity: Check the purity by NMR or another suitable method. If impurities persist, repeat the process or try a different washing solvent.

Data for Method Development

Choosing the right solvents is critical. This table provides a starting point for selecting solvents for recrystallization and washing based on their properties.

| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Benzothiazolium Salts | Common Use |

| Water | 10.2 | 100 | High solubility; often too good for recrystallization. | Workup/Extraction |

| Methanol | 5.1 | 65 | Good "good" solvent; highly soluble. | Dissolving Agent |

| Ethanol | 4.3 | 78 | Excellent "good" solvent; often used for recrystallization. | Recrystallization |

| Isopropanol | 3.9 | 82 | Good "good" solvent; lower solubility than EtOH. | Recrystallization |

| Acetonitrile | 5.8 | 82 | Good "good" solvent; can be effective. | Recrystallization |

| Acetone | 5.1 | 56 | Variable; can be a "good" or "anti-solvent." | Washing/Anti-solvent |

| Ethyl Acetate | 4.4 | 77 | Low solubility; good "anti-solvent." | Washing/Anti-solvent |

| Toluene | 2.4 | 111 | Insoluble; good for azeotropic drying. | Azeotropic Drying |

| Diethyl Ether | 2.8 | 35 | Insoluble; excellent "anti-solvent." | Anti-solvent/Washing |

| Hexanes | 0.1 | 69 | Insoluble; strong "anti-solvent." | Anti-solvent/Washing |

References

-

Hygroscopic Salts - Sussex Damp Experts. (n.d.). Retrieved February 21, 2026, from [Link]

-

Hygroscopic Salt Behaviour - INSITU Building Preservation. (n.d.). Retrieved February 21, 2026, from [Link]

-

Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (2024, January 19). Retrieved February 21, 2026, from [Link]

-

The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved February 21, 2026, from [Link]

-

Paz, M., et al. (2023). Harvesting of aerial humidity with natural hygroscopic salt excretions. Proceedings of the National Academy of Sciences, 120(45), e2310129120. [Link]

-

How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved February 21, 2026, from [Link]

-

Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6). Retrieved February 21, 2026, from [Link]

-

The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved February 21, 2026, from [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. (2019, November 19). Retrieved February 21, 2026, from [Link]

-

How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? - ResearchGate. (2016, April 18). Retrieved February 21, 2026, from [Link]

-

drying the water out of hygroscopic crystals - Sciencemadness.org. (2007, October 11). Retrieved February 21, 2026, from [Link]

-

Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 21, 2026, from [Link]

-

3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved February 21, 2026, from [Link]

-

RECRYSTALLIZATION PROCESS FOR THE UPGRADING OF ROCK- AND SOLAR SALTS - EVATHERM. (n.d.). Retrieved February 21, 2026, from [Link]

-

Reductive dimerization of benzothiazolium salts - ResearchGate. (2025, December 31). Retrieved February 21, 2026, from [Link]

-

Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2021, August 21). Annals of the Romanian Society for Cell Biology. [Link]

-

Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: Precursors to ionic liquids - ResearchGate. (2025, November 4). Retrieved February 21, 2026, from [Link]

-

Požárová, T., et al. (2021). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Beilstein Journal of Organic Chemistry, 17, 87-95. [Link]

-

El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

- 1. ibisscientific.com [ibisscientific.com]

- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 3. sussexdampexperts.com [sussexdampexperts.com]

- 4. insituscp.co.uk [insituscp.co.uk]

- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Recrystallization of 6-Chloro-3-Methylbenzothiazole Derivatives

This guide functions as a Tier 3 Technical Support resource. It assumes you are familiar with standard Schlenk line techniques and recrystallization thermodynamics but require specific physicochemical data for the 6-chloro-3-methylbenzothiazole scaffold.

Case ID: REC-BZT-06 Subject: Solvent System Optimization & Troubleshooting Support Level: Senior Application Scientist

Structural Diagnostics: Identify Your Derivative

Before selecting a solvent, you must verify the specific electronic nature of your "3-methyl" derivative. The position of the methyl group at

Which species are you working with?

| Derivative Type | Chemical Nature | Polarity Profile | Common Counterions/Features |

| Type A: Benzothiazolium Salt | Ionic (Quaternary Ammonium) | High Polarity | Iodide ( |

| Type B: Benzothiazol-2-one | Neutral (Cyclic Amide/Carbamate) | Medium Polarity | Carbonyl at |

| Type C: 2-Methylbenzothiazole | Neutral (Heterocycle) | Low-Medium Polarity | Note: If your methyl is at C2, not N3, see Type C. |

Solvent Selection Matrix

For Type A: The Benzothiazolium Salt (Ionic)

Target: 6-chloro-3-methylbenzothiazolium iodide/tosylate

These salts are generally insoluble in non-polar ethers and hydrocarbons but highly soluble in alcohols. The goal is to induce crystallization using a solvent/anti-solvent pair .[1]

| Role | Solvent | Grade | Technical Note |

| Primary Solvent | Methanol (MeOH) | HPLC/Anhydrous | Excellent solubility even at RT. often requires cooling to -20°C for yield. |

| Primary Solvent | Ethanol (EtOH) | Absolute | Preferred over MeOH if the salt is too soluble. Higher boiling point allows better thermal gradient. |

| Anti-Solvent | Diethyl Ether ( | Anhydrous | The "Crash" solvent. Must be added dropwise to the alcoholic solution. |

| Anti-Solvent | Ethyl Acetate (EtOAc) | ACS Reagent | Slower precipitation than ether; yields better crystal habit (needles vs. amorphous powder). |

Recommended System: Ethanol / Diethyl Ether (1:4 ratio)

-

Dissolve salt in minimum boiling Ethanol.

-

Cool to RT.

-

Add Diethyl Ether until persistent turbidity appears.

-

Cool to 4°C.

For Type B: The Benzothiazol-2-one (Neutral Amide)

Target: 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one

This molecule behaves like a polar organic amide. It has poor solubility in water but moderate solubility in alcohols.

| Role | Solvent | Technical Note |

| Single Solvent | Ethanol (95%) | The gold standard. The presence of 5% water helps depress solubility at low temps, improving yield. |

| Single Solvent | Toluene | Use for high-purity requirements. Requires higher heat ( |

| Binary System | DCM / Hexane | Use if the compound is heat-sensitive. Dissolve in DCM, layer Hexane on top (diffusion method). |

Detailed Experimental Protocols

Protocol A: Recrystallization of the Benzothiazolium Salt

Objective: Remove unreacted 6-chlorobenzothiazole and excess methylating agent (e.g., MeI).

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Methanol (approx. 5 mL per gram). Heat gently to

(do not boil vigorously as MeI is volatile and toxic). -

Hot Filtration: If black specks (oxidized sulfur species) remain, filter hot through a glass frit or Celite pad.

-

Nucleation: Allow the filtrate to cool to Room Temperature (RT).

-

Anti-Solvent Addition: Slowly add Diethyl Ether down the side of the flask.

-

Stop point: When the solution turns cloudy and the cloudiness does not disappear upon swirling.

-

-

Crystallization: Cap the flask and place it in a fridge (

) for 4-12 hours.-

Critical Step: Do not freeze immediately; rapid cooling traps impurities.[1]

-

-

Collection: Filter the white/off-white needles. Wash with cold Ether. Dry under vacuum.

Protocol B: Purification of the Neutral 2-one Derivative

Objective: Remove polar tars and starting anilines.

-

Slurry: Suspend the crude solid in Ethanol (95%) (10 mL per gram).

-

Reflux: Heat to reflux (

) with stirring until fully dissolved. -